

An In-depth Technical Guide to 2-(4-Fluorophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Fluorophenoxy)propanoic acid**, a versatile carboxylic acid derivative with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic characterization, and biological significance as a key intermediate in the development of anti-inflammatory agents and herbicides. Experimental methodologies for its synthesis and for the evaluation of its biological activity are presented, alongside visualizations of key chemical and biological pathways.

Chemical Identity and Properties

2-(4-Fluorophenoxy)propanoic acid is a white crystalline solid at room temperature.^[1] Its chemical structure features a propanoic acid moiety linked to a 4-fluorophenoxy group via an ether bond. This fluorine substitution is known to enhance the efficacy of biologically active molecules.^[1]

Table 1: Chemical and Physical Properties of **2-(4-Fluorophenoxy)propanoic Acid**

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| IUPAC Name | 2-(4-Fluorophenoxy)propanoic acid | [1] |
| Molecular Formula | C ₉ H ₉ FO ₃ | [1] |
| Molecular Weight | 184.17 g/mol | [1] |
| CAS Number | 2967-70-6 | [1] |
| Appearance | White crystals | [1] |
| Melting Point | 112-118 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |

Synthesis of 2-(4-Fluorophenoxy)propanoic Acid

The synthesis of **2-(4-Fluorophenoxy)propanoic acid** is typically achieved through a two-step process involving a Williamson ether synthesis followed by alkaline hydrolysis.

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate

This step involves the reaction of 4-fluorophenol with ethyl 2-bromopropanoate in the presence of a base.

- Materials:
 - 4-Fluorophenol (1.0 equivalent)
 - Ethyl 2-bromopropanoate (1.1 equivalents)
 - Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
 - Anhydrous Acetone

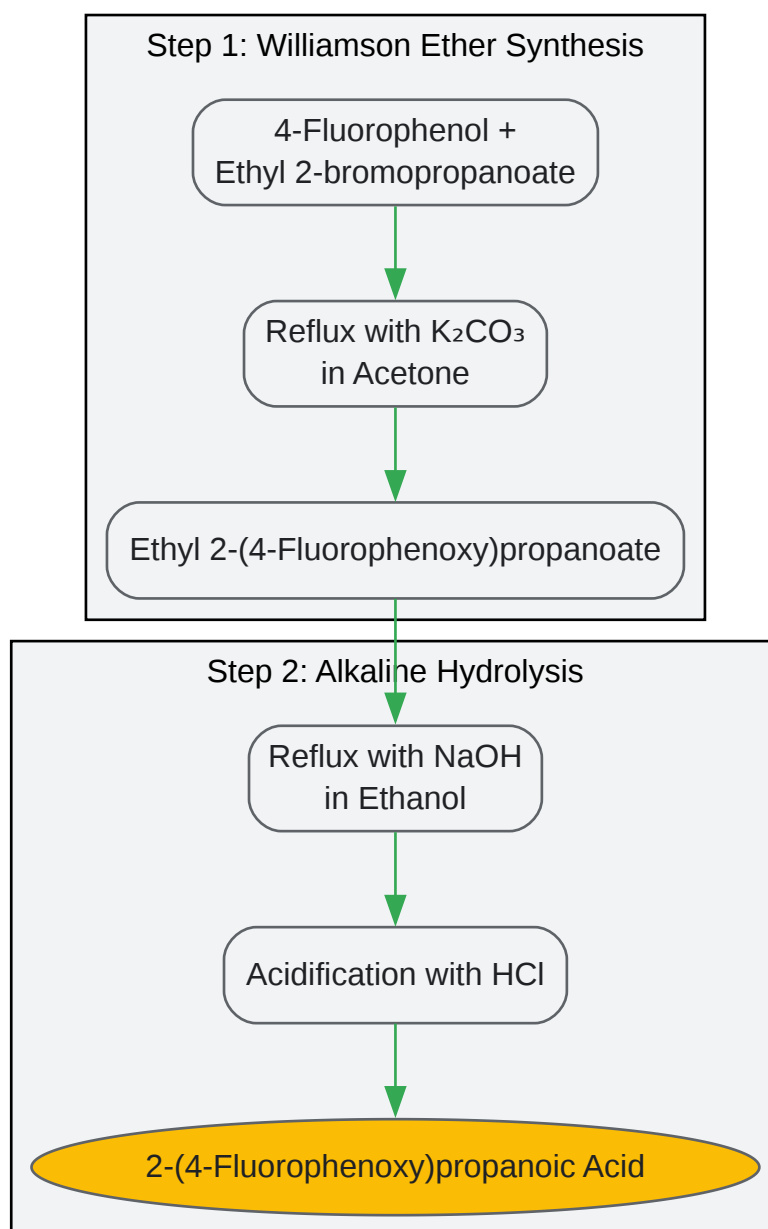
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol and anhydrous potassium carbonate to anhydrous acetone.
 - Stir the suspension at room temperature for 15 minutes.
 - Add ethyl 2-bromopropanoate dropwise to the stirring suspension.
 - Heat the reaction mixture to reflux and maintain for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate. The crude product can be used in the next step without further purification.

Step 2: Alkaline Hydrolysis to **2-(4-Fluorophenoxy)propanoic Acid**

The ester intermediate is hydrolyzed to the final carboxylic acid product.

- Materials:
 - Crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1
 - Ethanol
 - 10% aqueous Sodium Hydroxide (NaOH) solution
 - 6 M Hydrochloric Acid (HCl)
- Procedure:
 - Dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate in ethanol in a round-bottom flask.
 - Add a 10% aqueous solution of sodium hydroxide.

- Heat the mixture to reflux for 2-4 hours.
- Monitor the hydrolysis by TLC until the starting ester is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M HCl.
- A white precipitate of **2-(4-fluorophenoxy)propanoic acid** will form.
- Collect the solid product by vacuum filtration and wash with cold water.
- The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.



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Caption: Synthetic workflow for **2-(4-Fluorophenoxy)propanoic acid**.

Spectroscopic Characterization

The structure of **2-(4-Fluorophenoxy)propanoic acid** can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for **2-(4-Fluorophenoxy)propanoic Acid**

| Technique | Expected Peaks/Signals |
|----------------------------|--|
| ^1H NMR | Signals corresponding to the carboxylic acid proton (singlet, downfield), aromatic protons (multiplets), the methine proton (quartet), and the methyl protons (doublet). |
| ^{13}C NMR | Resonances for the carboxylic carbon, aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon. |
| IR (Infrared) Spectroscopy | Broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-O-C ether stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Significance and Applications

2-(4-Fluorophenoxy)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

Anti-inflammatory Potential

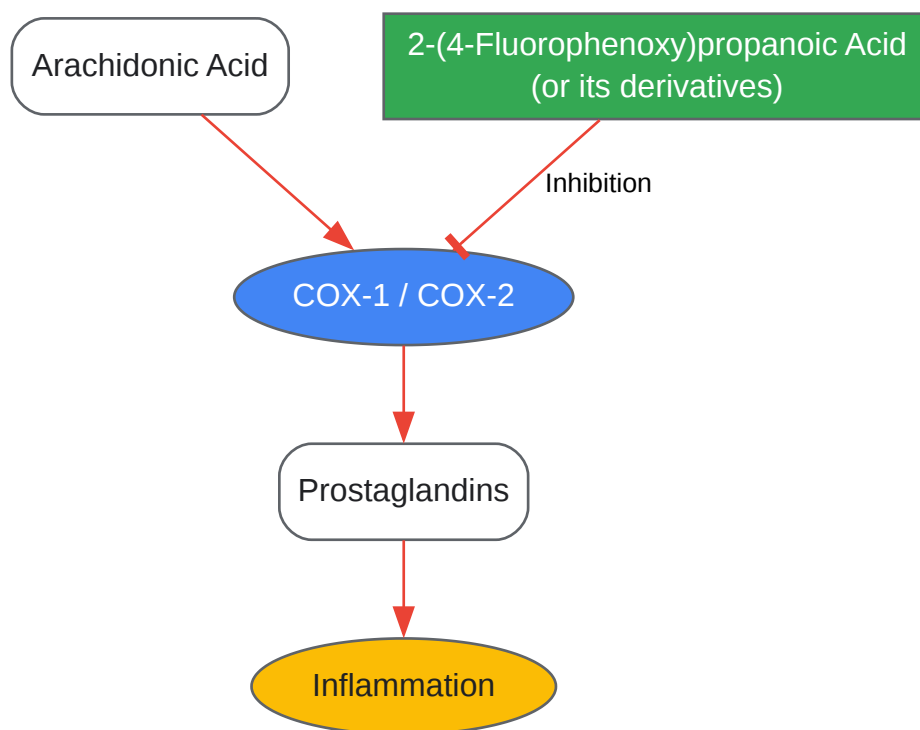
This compound is a key intermediate in the synthesis of anti-inflammatory drugs.[\[1\]](#)

Arylpropionic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

The inhibitory activity of **2-(4-Fluorophenoxy)propanoic acid** on COX-1 and COX-2 can be determined using a variety of commercially available kits or by following established protocols. A common method is to measure the production of prostaglandin E_2 (PGE_2) via an enzyme-linked immunosorbent assay (ELISA).

- Materials:
 - Purified COX-1 and COX-2 enzymes

- Arachidonic acid (substrate)
- **2-(4-Fluorophenoxy)propanoic acid** (test compound)
- Reference inhibitors (e.g., ibuprofen, celecoxib)
- Reaction buffer
- PGE₂ ELISA kit
- Procedure:
 - The COX enzymes are pre-incubated with various concentrations of the test compound or reference inhibitor.
 - The reaction is initiated by the addition of arachidonic acid.
 - After a set incubation period, the reaction is stopped.
 - The concentration of PGE₂ produced is quantified using an ELISA kit.
 - The percentage of inhibition is calculated for each concentration of the test compound.
 - The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Inhibition of the COX pathway by arylpropionic acid derivatives.

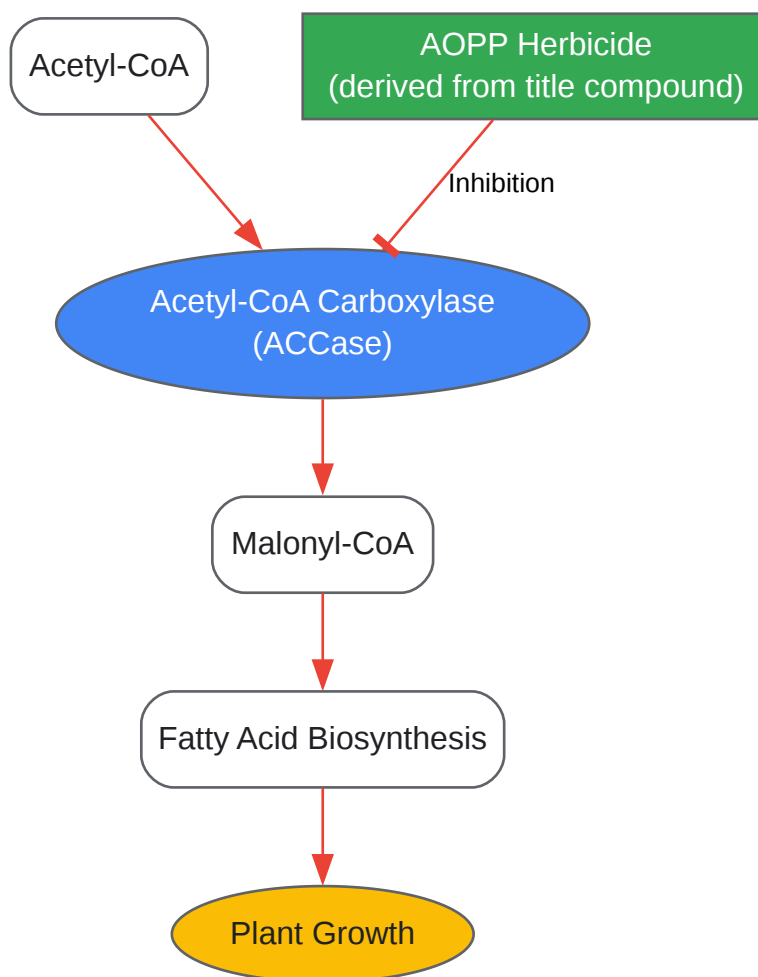
Herbicidal Potential

2-(4-Fluorophenoxy)propanoic acid is also a precursor for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides.[1] These herbicides are effective against a wide range of grass weeds and act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2]

The inhibitory effect of derivatives of **2-(4-Fluorophenoxy)propanoic acid** on plant ACCase can be assessed using an in vitro assay that measures the incorporation of [^{14}C]bicarbonate into an acid-stable product.

- Materials:
 - Partially purified ACCase from a susceptible plant species (e.g., maize)
 - Acetyl-CoA
 - ATP

- MgCl_2
- [^{14}C]Sodium bicarbonate
- Test compound (herbicide derivative)
- Reference inhibitor (e.g., haloxyfop)
- Procedure:
 - The ACCase enzyme is incubated with the test compound at various concentrations.
 - The reaction is initiated by the addition of acetyl-CoA, ATP, MgCl_2 , and [^{14}C]sodium bicarbonate.
 - The reaction is allowed to proceed for a specific time and then terminated by the addition of acid.
 - The acid-stable radioactivity (incorporated into malonyl-CoA) is measured by liquid scintillation counting.
 - The percentage of inhibition is calculated, and the IC_{50} value is determined.



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Caption: Inhibition of the ACCase pathway by AOPP herbicides.

Conclusion

2-(4-Fluorophenoxy)propanoic acid is a valuable and versatile chemical intermediate. Its straightforward synthesis and the biological activity of its derivatives make it a compound of significant interest for researchers in medicinal chemistry and agrochemical development. The detailed protocols and pathways provided in this guide serve as a foundational resource for the synthesis, characterization, and evaluation of this compound and its potential applications.

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